

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromoveratraldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoveratraldehyde, also known as **2-bromo-4,5-dimethoxybenzaldehyde**, is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two methoxy groups on the benzene ring adjacent to an aldehyde functional group, imparts a unique reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromoveratraldehyde, detailed experimental protocols for its synthesis and property determination, and a visualization of its synthetic workflow and a relevant biological pathway for its derivatives.

Physicochemical Properties

The key physicochemical properties of 6-Bromoveratraldehyde are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Physical Properties



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ BrO ₃	[1][2][3][4]
Molecular Weight	245.07 g/mol	[1][2][3][4]
Appearance	White to light yellow or cream crystals or powder	[5][6]
Melting Point	148-152 °C	[5]
150-151 °C (lit.)	[2][3][4][7][8]	
143.5-152.5 °C	[6]	
Boiling Point (Predicted)	316.1 ± 37.0 °C at 760 mmHg	[7]
Density (Rough Estimate)	1.482 g/cm ³	[5]
Refractive Index (Estimate)	1.567	[5]

Table 2: Solubility Data

Solvent	Solubility	Reference(s)
Water	Insoluble	[5]
Organic Solvents	Moderately soluble	[9]

Table 3: Spectroscopic Data

While complete, high-resolution spectra with detailed peak assignments for 6-Bromoveratraldehyde are not readily available in the public domain, characteristic infrared absorption bands can be anticipated based on its functional groups.



Spectroscopic Technique	Characteristic Features	Reference(s)
Infrared (IR) Spectroscopy	C-Br stretch, C=O (aldehyde) stretch (~1700 cm ⁻¹), C-H (aldehyde) stretch (2830-2695 cm ⁻¹), aromatic C=C stretches (1600-1400 cm ⁻¹), and C-O (ether) stretches.	[10]
¹ H NMR Spectroscopy	Signals corresponding to the aldehydic proton, aromatic protons, and methoxy group protons are expected.	[11]
¹³ C NMR Spectroscopy	Signals corresponding to the carbonyl carbon, aromatic carbons, and methoxy carbons are expected.	[12][13][14][15]
Mass Spectrometry (GC-MS)	Molecular ion (M+) peak at m/z 244 (corresponding to the ⁷⁹ Br isotope) has been reported.	[16][17][18][19][20]

Experimental Protocols Synthesis of 6-Bromoveratraldehyde from Veratraldehyde

This protocol describes the bromination of veratraldehyde to yield 6-bromoveratraldehyde.

Materials and Equipment:

- Veratraldehyde
- Potassium bromate (KBrO₃)
- Glacial acetic acid
- Hydrobromic acid (HBr, 47%)



- Sodium thiosulfate (Na₂S₂O₃)
- Ethanol
- Ice water
- Magnetic stirrer and stir bar
- Reaction flask
- Büchner funnel and filter paper
- Beakers
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- In a suitable reaction flask, dissolve veratraldehyde (1.0 equivalent) in glacial acetic acid.
- To this solution, add potassium bromate (KBrO₃) (approximately 1.1 equivalents).
- While stirring the mixture at room temperature, slowly add hydrobromic acid (HBr, 47%) dropwise.
- Continue stirring the reaction mixture for about 45 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing ice water.
- Stir the aqueous mixture for 10 minutes.
- Add a solution of sodium thiosulfate (Na₂S₂O₃) portion-wise until the color of the solution changes, indicating the quenching of any excess bromine.
- The solid precipitate of 6-bromoveratraldehyde is then collected by vacuum filtration using a Büchner funnel.
- Wash the solid with cold distilled water.



• Recrystallize the crude product from ethanol to obtain purified 6-bromoveratraldehyde.[16]

Determination of Melting Point (General Protocol)

This is a standard procedure for determining the melting point of a crystalline organic solid.[2] [9][18][21][22]

Materials and Equipment:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)
- Thermometer

Procedure:

- Ensure the sample of 6-Bromoveratraldehyde is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.
- Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom.
 The packed sample height should be 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 6-Bromoveratraldehyde.
- Then, decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.



- Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting).
- Record the temperature at which the last crystal melts (the end of melting). The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative General Protocol)

This protocol provides a general method for assessing the solubility of an organic compound in various solvents.[1][12][23][24][25]

Materials and Equipment:

- Small test tubes
- Vortex mixer or glass stirring rod
- Spatula
- Graduated pipettes or cylinders
- A sample of 6-Bromoveratraldehyde
- A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:

- Place approximately 20-30 mg of 6-Bromoveratraldehyde into a small test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for about 1 minute.
- Observe the mixture. If the solid has completely dissolved, it is considered "soluble" in that solvent.

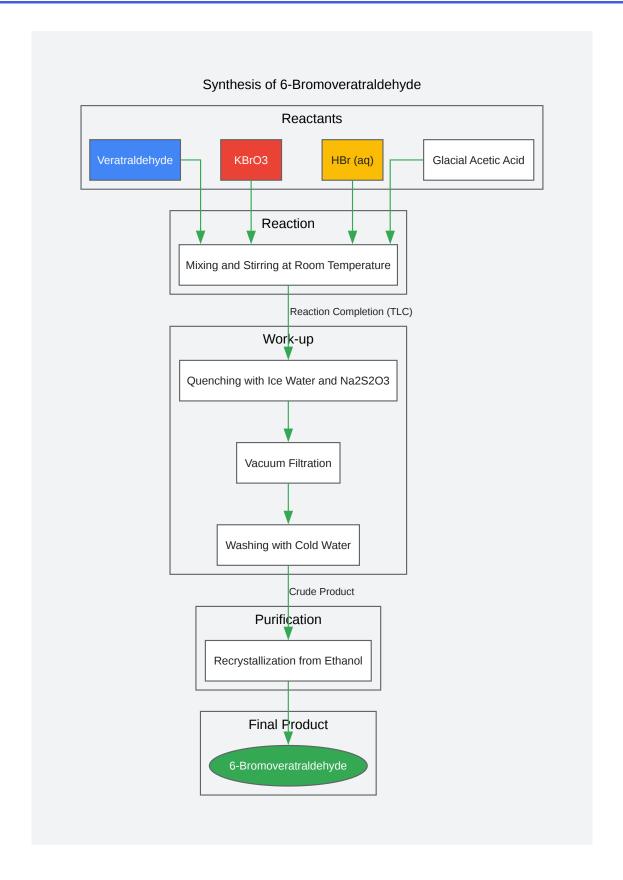


- If the solid has not dissolved, gently warm the test tube in a warm water bath and agitate again. Observe if the solid dissolves upon heating.
- If the solid dissolves upon heating, allow the solution to cool to room temperature and then place it in an ice bath to see if the compound precipitates out, which would indicate its suitability for recrystallization from that solvent.
- If the solid remains undissolved even after heating, it is considered "insoluble" in that solvent under these conditions.
- Repeat this procedure for each solvent to be tested.

Visualizations Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of 6-Bromoveratraldehyde from veratraldehyde.





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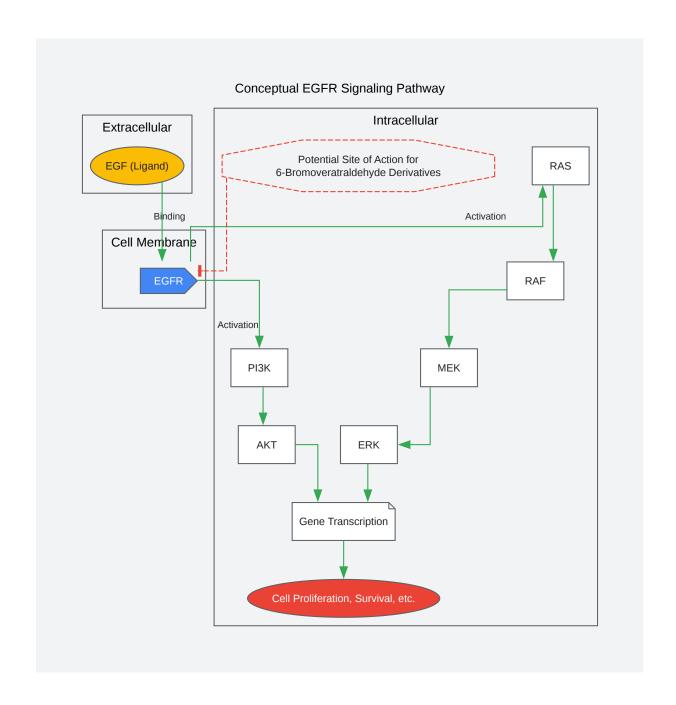
Caption: Experimental workflow for the synthesis of 6-Bromoveratraldehyde.



Conceptual Signaling Pathway for Derivatives

While 6-Bromoveratraldehyde itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities, including potential anticancer effects. Some veratraldehyde derivatives have been suggested to modulate key signaling pathways involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The following diagram provides a simplified, conceptual overview of the EGFR signaling cascade, which could be a target for novel compounds derived from 6-Bromoveratraldehyde.





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Caption: A simplified diagram of the EGFR signaling pathway.



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